molecular formula C16H13N3O4S B14392378 Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate CAS No. 89518-05-8

Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate

Cat. No.: B14392378
CAS No.: 89518-05-8
M. Wt: 343.4 g/mol
InChI Key: UBBJNFALEDHHIL-UHFFFAOYSA-N
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Description

Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, an imidazole ring, and a sulfonyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate typically involves the reaction of 1-phenyl-1H-imidazole-2-sulfonyl chloride with phenyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Phenyl (1-phenyl-1H-imidazole-2-sulfonyl)carbamate can be compared with other similar compounds, such as:

    1-Phenylimidazole: Lacks the sulfonyl carbamate group, resulting in different chemical properties and reactivity.

    Phenylsulfonylcarbamate: Lacks the imidazole ring, leading to different biological activity and applications.

    1-Phenyl-1H-imidazole-5-sulfonyl chloride:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

CAS No.

89518-05-8

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

phenyl N-(1-phenylimidazol-2-yl)sulfonylcarbamate

InChI

InChI=1S/C16H13N3O4S/c20-16(23-14-9-5-2-6-10-14)18-24(21,22)15-17-11-12-19(15)13-7-3-1-4-8-13/h1-12H,(H,18,20)

InChI Key

UBBJNFALEDHHIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2S(=O)(=O)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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